molecular formula C19H12FN B12535277 10-(4-Fluorophenyl)benzo[h]quinoline

10-(4-Fluorophenyl)benzo[h]quinoline

Cat. No.: B12535277
M. Wt: 273.3 g/mol
InChI Key: IOLOARDBCUHOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-Fluorophenyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorophenyl group attached to the benzo[h]quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)benzo[h]quinoline can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and efficiency of the synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes. The use of microwave irradiation and nanostructured TiO2 photocatalysts under solvent-free conditions has been reported to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 10-(4-Fluorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

10-(4-Fluorophenyl)benzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are enhanced through protonation, which shifts the fluorescence maximum and increases the overall intensity . This property is exploited in various applications, including biosensing and imaging.

Comparison with Similar Compounds

    Benzo[h]quinoline: Lacks the fluorophenyl group, resulting in different chemical and physical properties.

    Acridine: Another heterocyclic aromatic compound with similar fluorescence properties but different structural features.

    Isoquinoline: Similar in structure but with different substitution patterns and reactivity.

Uniqueness: 10-(4-Fluorophenyl)benzo[h]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity .

Biological Activity

10-(4-Fluorophenyl)benzo[h]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and research findings.

Overview of this compound

This compound belongs to the class of benzoquinoline derivatives, which are known for their diverse biological activities. The presence of a fluorine atom in the para position of the phenyl group is significant as it may enhance the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that benzoquinoline derivatives exhibit notable anticancer properties. A study demonstrated that various quinoline derivatives, including those related to benzo[h]quinoline, possess significant cytotoxic effects against multiple cancer cell lines. The mechanism of action often involves DNA intercalation , which disrupts replication and transcription processes, leading to cell death .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-468 (Breast Cancer)TBDDNA Intercalation
5a (Related Compound)SR Leukemia17Topo II Inhibition
6c (Related Compound)Various Cancer LinesTBDATP Synthase Inhibition

Note: TBD = To Be Determined

The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can significantly influence the potency of these compounds against cancer cells. For instance, the fluorine substituent may enhance binding affinity to biological targets .

Antimicrobial Activity

In addition to anticancer properties, benzo[h]quinoline derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Table 2: Antimicrobial Activity of Benzo[h]quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundE. coliTBDBactericidal
Related Compound 12fS. aureusTBDBacteriostatic

Note: MIC = Minimum Inhibitory Concentration

Case Studies

  • Anticancer Study : A recent study examined various benzoquinoline derivatives in vitro against several cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting substantial cytotoxicity .
  • Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of quinoline derivatives against clinical isolates. Compounds were tested for their ability to inhibit growth in a five-dose assay, revealing promising results against resistant strains of bacteria .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, leading to structural distortions that inhibit replication.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes such as topoisomerases and ATP synthases, which are critical for cancer cell proliferation and survival .

Properties

Molecular Formula

C19H12FN

Molecular Weight

273.3 g/mol

IUPAC Name

10-(4-fluorophenyl)benzo[h]quinoline

InChI

InChI=1S/C19H12FN/c20-16-10-8-13(9-11-16)17-5-1-3-14-6-7-15-4-2-12-21-19(15)18(14)17/h1-12H

InChI Key

IOLOARDBCUHOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.